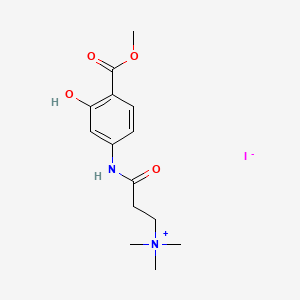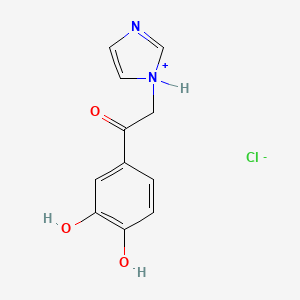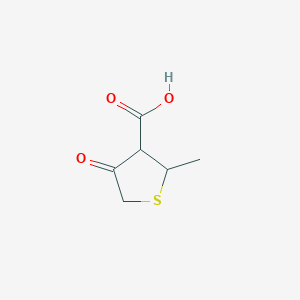![molecular formula C14H25NO5 B13775654 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate CAS No. 73287-52-2](/img/structure/B13775654.png)
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is a chemical compound with the molecular formula C14H25NO5. It is known for its unique structure, which includes an oxoallyl group and a diethyl-beta-alaninate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate typically involves the reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate with an oxoallyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate can undergo various types of chemical reactions, including:
Oxidation: The oxoallyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the oxoallyl group can lead to the formation of alcohols.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate involves its interaction with specific molecular targets and pathways. The oxoallyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The diethyl-beta-alaninate moiety may interact with enzymes and receptors, modulating their activity and leading to pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl N,N-diethyl-beta-alaninate
Uniqueness
2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate is unique due to the presence of the oxoallyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
73287-52-2 |
|---|---|
Fórmula molecular |
C14H25NO5 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
2-(2-prop-2-enoyloxyethoxy)ethyl 3-(diethylamino)propanoate |
InChI |
InChI=1S/C14H25NO5/c1-4-13(16)19-11-9-18-10-12-20-14(17)7-8-15(5-2)6-3/h4H,1,5-12H2,2-3H3 |
Clave InChI |
CNHYJXIHRPPVEW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(=O)OCCOCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


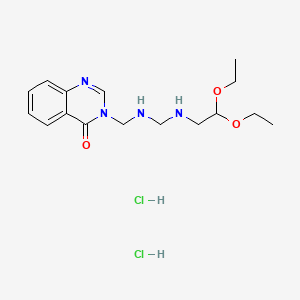


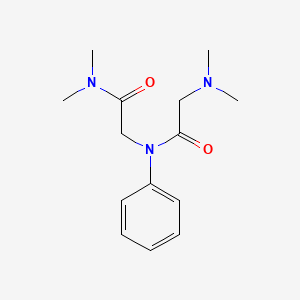
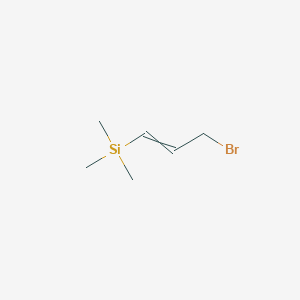


![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
